Rac-(1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylicacid,cis
Description
Structure and Key Features
This compound is a racemic mixture (rac) of the cis-configured cyclobutane derivative bearing two critical functional groups:
- A tert-butoxycarbonyl (Boc)-protected piperazinyl group at the 3-position of the cyclobutane ring.
- A carboxylic acid group at the 1-position of the cyclobutane core.
The cis stereochemistry ensures spatial proximity between the Boc-piperazine and carboxylic acid moieties, influencing conformational rigidity and intermolecular interactions. The Boc group serves as a protective moiety for the piperazine nitrogen, enhancing solubility and stability during synthetic applications .
Properties
Molecular Formula |
C14H24N2O4 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C14H24N2O4/c1-14(2,3)20-13(19)16-6-4-15(5-7-16)11-8-10(9-11)12(17)18/h10-11H,4-9H2,1-3H3,(H,17,18) |
InChI Key |
LREVCLLIJIMYGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CC(C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylic acid, cis, typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction. This reaction involves the use of alkenes or alkynes under UV light or in the presence of a catalyst to form the four-membered ring.
Introduction of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions. This step often involves the use of piperazine derivatives and appropriate leaving groups to ensure the substitution occurs efficiently.
Protection of Functional Groups: The tert-butoxycarbonyl (Boc) group is commonly used to protect the amine functionality of the piperazine during the synthesis. This protection is crucial to prevent unwanted side reactions.
Final Coupling and Deprotection: The final step involves coupling the protected piperazine with the cyclobutane carboxylic acid, followed by deprotection of the Boc group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, Rac-(1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylic acid, cis, serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding. It can be used in biochemical assays to investigate the activity of enzymes that interact with cyclobutane or piperazine derivatives.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of inhibitors or modulators of specific enzymes or receptors.
Industry
In the pharmaceutical industry, Rac-(1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylic acid, cis, can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity profile make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of Rac-(1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylic acid, cis, involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutane ring and piperazine moiety can engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces with the target molecules. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Structural Analogues with Boc-Protected Piperazine Moieties
Key Observations :
- Benzene-based analogues (e.g., 162046-66-4) exhibit planar geometry, favoring π-π stacking in solid-state applications .
- Functional Group Variations: Boc-piperazine (target) vs. Boc-aminomethyl (cyclopentane analogue): Piperazine offers two nitrogen sites for further functionalization, whereas aminomethyl provides a single reactive site . Carboxylic acid positioning: The cis configuration in the target compound may enable intramolecular hydrogen bonding, unlike trans isomers or benzene-based derivatives .
Critical Insights :
- The tert-butoxycarbonyl group universally enhances stability across analogues but may reduce solubility in non-polar media due to its bulky nature .
- The carboxylic acid group in all compounds enables salt formation or conjugation with amines, though steric hindrance varies with core structure .
Biological Activity
Rac-(1S,3S)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylic acid, cis, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis pathways, pharmacological interactions, and preliminary research findings.
Molecular Characteristics
- Molecular Formula : C14H24N2O4
- Molecular Weight : Approximately 284.36 g/mol
- Structural Features :
- Cyclobutane ring
- Carboxylic acid group
- Piperazine moiety with a tert-butoxycarbonyl modification
This compound's structural uniqueness allows it to interact with various biological targets, making it a candidate for further pharmaceutical development.
Preliminary studies suggest that rac-(1S,3S)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylic acid may exhibit anti-cancer properties . Its structural analogs have been shown to interact with androgen receptors and other signaling pathways involved in tumor progression.
Potential Targets
- Androgen Receptors : Similar compounds have demonstrated the ability to inhibit pathways associated with cancer cell proliferation.
- Cell Signaling Pathways : Interaction studies indicate potential binding affinities with receptors that regulate cell growth and apoptosis.
Pharmacological Studies
Research indicates that compounds structurally related to rac-(1S,3S)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylic acid may influence various biological pathways. For instance, studies have shown that structurally similar compounds can inhibit cell migration and invasion in cancer cell lines .
Study on Structural Analogues
A comparative analysis of structural analogs revealed varying degrees of biological activity against cancer cell lines. The following table summarizes key findings:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2S,4R)-1-[4-(tert-butoxy)carbonyl]pyrrolidine-2-carboxamide | Pyrrolidine instead of piperazine | Moderate anti-cancer activity |
| (2R,4R)-N-(tert-butoxycarbonyl)-4-piperidinone | Piperidinone structure | Inhibitory effects on tumor growth |
| (2S,4R)-N-(tert-butoxycarbonyl)-4-methylpiperidine | Methyl substitution on piperidine | Enhanced binding affinity to receptors |
These findings highlight the importance of structural modifications in enhancing biological activity.
Synthesis Pathways
The synthesis of rac-(1S,3S)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylic acid typically involves multi-step synthetic routes. Key steps include:
- Formation of the Cyclobutane Ring : Utilizing cyclization reactions.
- Piperazine Modification : Introducing the tert-butoxycarbonyl group.
- Carboxylic Acid Functionalization : Finalizing the compound with carboxylic acid formation.
These synthetic strategies are crucial for obtaining high purity and yield of the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
